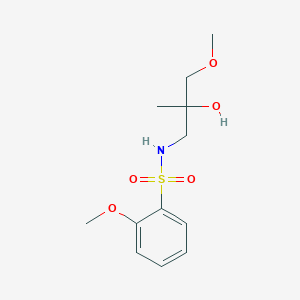

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

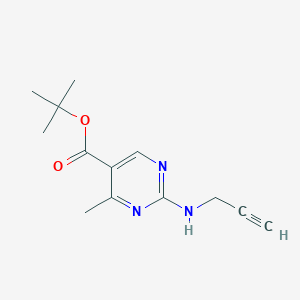

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide, also known as HMS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Cell Cycle Analysis

Sulfonamide compounds have been evaluated for their antitumor properties, with specific examples like E7010 and E7070 showing potent cell cycle inhibition effects. These compounds, derived from sulfonamide-focused libraries, have advanced to clinical trials due to their preliminary clinical activities. E7010, an orally active antimitotic agent, disrupts tubulin polymerization, while E7070 represents a novel class of antiproliferative agents affecting cell cycle phases in cancer cell lines. Gene expression changes induced by these compounds have been characterized using high-density oligonucleotide microarray analysis, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine compounds substituted with sulfonamide derivative groups have shown promising photophysical and photochemical properties. These properties are crucial for photodynamic therapy (PDT) applications, particularly in cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds highlight their potential as Type II photosensitizers for PDT, offering new avenues for therapeutic interventions (Pişkin et al., 2020).

Material Science and Catalysis

Sulfonamide derivatives have also found applications in material science and catalysis. For example, the synthesis of novel peripherally octa-substituted metallophthalocyanines and their characterization, including electrochemical and spectroelectrochemical properties, have been reported. These compounds exhibit potential for various industrial applications due to their unique electronic properties and stability (Kantekin et al., 2015).

Molecular Dynamics and Computational Chemistry

Computational studies and molecular dynamic simulations have been employed to investigate the electronic properties and interaction energies of sulfonamide compounds. These studies provide valuable insights into the molecular behavior of these compounds, potentially guiding the design and synthesis of new materials and drugs with optimized properties (Karakaya et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5S/c1-12(14,9-17-2)8-13-19(15,16)11-7-5-4-6-10(11)18-3/h4-7,13-14H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFKILONCYFDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)

![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(2-methylphenyl)thiosemicarbazide](/img/structure/B2651167.png)

![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2651170.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2651171.png)